molecular formula C18H17ClFN3O3 B7077161 N'-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide

N'-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide

Cat. No.: B7077161
M. Wt: 377.8 g/mol
InChI Key: PQTWXFQJXDJHED-UHFFFAOYSA-N
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Description

N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group substituted with chlorine and fluorine atoms, a tetrahydroisoquinoline core, and a carbohydrazide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzoyl chloride. This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using chromyl chloride . The subsequent steps involve the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine and fluorine atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromyl chloride, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide is unique due to its combination of a tetrahydroisoquinoline core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3/c1-23-9-12(10-5-2-3-6-11(10)18(23)26)16(24)21-22-17(25)15-13(19)7-4-8-14(15)20/h4,7-9H,2-3,5-6H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWXFQJXDJHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)CCCC2)C(=O)NNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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